1-Allyl-3-hydroxypiperidine

CAS No.: 76787-82-1

Cat. No.: VC3067926

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76787-82-1 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 1-prop-2-enylpiperidin-3-ol |

| Standard InChI | InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(10)7-9/h2,8,10H,1,3-7H2 |

| Standard InChI Key | AJUXUNVJYDFQHG-UHFFFAOYSA-N |

| SMILES | C=CCN1CCCC(C1)O |

| Canonical SMILES | C=CCN1CCCC(C1)O |

Introduction

Chemical Structure and Properties

Structural Features

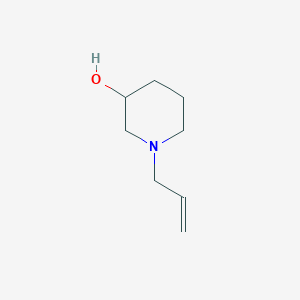

1-Allyl-3-hydroxypiperidine consists of a piperidine ring as its core structure, with two key functional groups: a hydroxyl group (-OH) at the third carbon position and an allyl group (-CH₂-CH=CH₂) attached to the nitrogen atom at position one. This specific arrangement of functional groups creates a molecule with distinct chemical and biological properties that differentiate it from other piperidine derivatives.

Physical and Chemical Properties

The physical and chemical properties of 1-Allyl-3-hydroxypiperidine are summarized in Table 1, based on available data and comparison with structurally similar compounds.

Table 1: Physical and Chemical Properties of 1-Allyl-3-hydroxypiperidine

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | Approximately 141.21 g/mol |

| Physical State | Colorless to pale yellow liquid (at standard conditions) |

| Boiling Point | Estimated 220-230°C (based on similar compounds) |

| Solubility | Soluble in organic solvents (e.g., alcohols, ethers); moderately soluble in water |

| Functional Groups | Piperidine ring, hydroxyl group, allyl group |

| Chemical Classification | Piperidine derivative, secondary alcohol, tertiary amine |

The compound exhibits characteristics typical of both amines and alcohols due to the presence of the piperidine nitrogen and the hydroxyl group, respectively. The allyl group contributes to the molecule's potential for further functionalization through reactions at the carbon-carbon double bond.

Synthesis Methods

Common Synthetic Routes

Several synthetic methodologies have been developed for the preparation of 1-Allyl-3-hydroxypiperidine. These methods primarily involve either the allylation of 3-hydroxypiperidine or the hydroxylation of 1-allylpiperidine. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scale of production.

Synthesis from 3-Hydroxypiperidine

One of the most direct approaches to synthesizing 1-Allyl-3-hydroxypiperidine involves the N-allylation of 3-hydroxypiperidine. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of 3-hydroxypiperidine acts as a nucleophile and attacks the electrophilic carbon of an allyl halide or similar allylating agent. The reaction can be represented as:

3-Hydroxypiperidine + Allyl bromide → 1-Allyl-3-hydroxypiperidine + HBr

This reaction is generally conducted in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrogen halide formed as a byproduct. Dimethylformamide (DMF) is often employed as a solvent due to its ability to facilitate nucleophilic substitution reactions.

Optimization Parameters

The synthesis of 1-Allyl-3-hydroxypiperidine can be optimized by controlling various reaction parameters. Using DMF as a solvent under reflux conditions has shown promising results in achieving high yields with minimal side reactions. The temperature, reaction time, and molar ratios of reagents are critical factors that influence both the yield and purity of the final product.

Drawing from the synthetic methods described for related compounds, the preparation of 3-hydroxypiperidine, a key precursor, can involve a ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water under the action of an inorganic alkali . This intermediate can then be subjected to allylation to obtain the target compound.

Chemical Reactivity

Hydroxyl Group Reactivity

The hydroxyl group at the third position of the piperidine ring in 1-Allyl-3-hydroxypiperidine demonstrates reactivity typical of secondary alcohols. This functional group can undergo various transformations, including:

-

Esterification reactions with carboxylic acids or acid chlorides

-

Oxidation to form a ketone (3-oxo-1-allylpiperidine)

-

Dehydration reactions to form alkenes

-

Etherification through reactions with alkyl halides

These transformations make the compound a versatile intermediate in the synthesis of more complex chemical structures.

Allyl Group Reactivity

The allyl group (-CH₂-CH=CH₂) attached to the nitrogen atom presents an opportunity for further functionalization through reactions at the carbon-carbon double bond. These reactions include:

-

Hydroboration-oxidation

-

Epoxidation

-

Hydrogenation

-

Ozonolysis

-

Addition reactions (e.g., halogenation, hydrohalogenation)

Biological Activity and Applications

Mechanism of Action

The mechanism of action for compounds containing piperidine rings often involves interaction with biological targets such as receptors or enzymes. For 1-Allyl-3-hydroxypiperidine, potential mechanisms include:

-

Binding to specific receptors or enzymes through hydrogen bonding via the hydroxyl group

-

Interaction with biological targets through the basic nitrogen atom

-

Potential allosteric modulation of protein function through the lipophilic allyl group

Understanding these mechanisms is crucial for exploring the compound's potential pharmaceutical applications.

Research and Development Applications

Medicinal Chemistry Applications

1-Allyl-3-hydroxypiperidine serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its structural features allow for various modifications to optimize biological activity, pharmacokinetic properties, and target selectivity.

The piperidine motif is present in numerous pharmaceutically active compounds, including analgesics, anesthetics, anticancer agents, and central nervous system (CNS) modulators. The hydroxyl and allyl groups in 1-Allyl-3-hydroxypiperidine provide points for structural derivatization, enabling medicinal chemists to develop structure-activity relationships (SAR) and optimize lead compounds.

Synthetic Intermediates

Beyond its direct pharmaceutical applications, 1-Allyl-3-hydroxypiperidine serves as an important synthetic intermediate in organic chemistry. The hydroxyl group can be replaced with various functionalities to create diverse piperidine derivatives, while the allyl group offers opportunities for further transformation through reactions at the carbon-carbon double bond.

This versatility makes 1-Allyl-3-hydroxypiperidine valuable in the synthesis of complex molecules, including natural products, pharmaceutical compounds, and materials with specialized properties.

Structural Analogues

Several structural analogues of 1-Allyl-3-hydroxypiperidine have been reported in the literature, each with unique properties and applications. Table 2 presents a comparison of 1-Allyl-3-hydroxypiperidine with some of these related compounds.

Table 2: Comparison of 1-Allyl-3-hydroxypiperidine with Structural Analogues

These structural analogues demonstrate the diversity of piperidine derivatives and their wide range of applications in chemical and pharmaceutical research.

Analytical Methods for Detection and Characterization

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for the characterization and structural confirmation of 1-Allyl-3-hydroxypiperidine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. The characteristic signals for the allyl group (typically at δ 5.0-6.0 ppm for the vinyl protons) and the CH-OH group (typically at δ 3.5-4.0 ppm) are particularly useful for identification .

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Allyl-3-hydroxypiperidine typically shows characteristic absorption bands for the O-H stretching (3200-3600 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=C stretching (1620-1680 cm⁻¹), and C-N stretching (1030-1230 cm⁻¹) vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak and characteristic fragment ions help confirm the structure.

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of 1-Allyl-3-hydroxypiperidine:

-

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for the separation and quantification of 1-Allyl-3-hydroxypiperidine and its potential impurities or reaction byproducts.

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), provides high-resolution separation and identification of the compound.

-

Thin-Layer Chromatography (TLC): TLC serves as a rapid and simple method for monitoring reactions and assessing the purity of 1-Allyl-3-hydroxypiperidine.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 1-Allyl-3-hydroxypiperidine could focus on systematic structure-activity relationship (SAR) studies to understand how modifications to the basic structure affect biological activity. These studies would involve synthesizing a series of derivatives with variations in:

-

The substitution pattern on the piperidine ring

-

The nature of the substituent at the nitrogen position (replacing the allyl group)

-

Modifications to the hydroxyl group (e.g., esterification, etherification)

-

Introduction of additional functional groups at various positions

Exploration of Biological Activities

Based on the reported antagonistic effect of structurally related compounds against morphine , further investigation into the potential biological activities of 1-Allyl-3-hydroxypiperidine and its derivatives is warranted. Specific areas of interest might include:

-

Analgesic or anti-analgesic properties

-

Interaction with opioid receptors

-

Central nervous system (CNS) effects

-

Anti-inflammatory activity

-

Antimicrobial properties

Development of Novel Synthetic Methodologies

The development of more efficient and environmentally friendly synthetic routes to 1-Allyl-3-hydroxypiperidine represents another promising direction for future research. This could involve:

-

Catalytic methods for N-allylation

-

Stereoselective synthesis of enantiomerically pure 1-Allyl-3-hydroxypiperidine

-

Flow chemistry approaches for continuous production

-

Green chemistry methodologies to reduce waste and energy consumption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume